molecular formula C22H18N2O2 B12588321 2-Methoxy-1-oxo-2,4,5-triphenyl-2H-1lambda~5~-imidazole CAS No. 878999-01-0

2-Methoxy-1-oxo-2,4,5-triphenyl-2H-1lambda~5~-imidazole

Cat. No.: B12588321
CAS No.: 878999-01-0
M. Wt: 342.4 g/mol
InChI Key: RBXLMTISAPOTCJ-UHFFFAOYSA-N
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Description

2-Methoxy-1-oxo-2,4,5-triphenyl-2H-1lambda~5~-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and other chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-1-oxo-2,4,5-triphenyl-2H-1lambda~5~-imidazole can be synthesized through a multi-step process involving the reaction of benzoin, benzaldehyde, and ammonia. The reaction typically involves refluxing benzoin and benzaldehyde in the presence of ammonia for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-oxo-2,4,5-triphenyl-2H-1lambda~5~-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Methoxy-1-oxo-2,4,5-triphenyl-2H-1lambda~5~-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-oxo-2,4,5-triphenyl-2H-1lambda~5~-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and proteins, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Triphenylimidazole: Shares a similar core structure but lacks the methoxy and oxo groups.

    1,3-Diazole: Another imidazole derivative with different substitution patterns.

Uniqueness

2-Methoxy-1-oxo-2,4,5-triphenyl-2H-1lambda~5~-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

878999-01-0

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-methoxy-1-oxido-2,4,5-triphenylimidazol-1-ium

InChI

InChI=1S/C22H18N2O2/c1-26-22(19-15-9-4-10-16-19)23-20(17-11-5-2-6-12-17)21(24(22)25)18-13-7-3-8-14-18/h2-16H,1H3

InChI Key

RBXLMTISAPOTCJ-UHFFFAOYSA-N

Canonical SMILES

COC1(N=C(C(=[N+]1[O-])C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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